Cyanidin 3-Xyloside is a naturally occurring anthocyanin, a class of water-soluble pigments responsible for the vibrant red, purple, and blue hues observed in many fruits and vegetables. It is a glycoside of cyanidin, a common anthocyanidin, with xylose attached as the sugar moiety. This compound is primarily found in plants belonging to the Vaccinium genus, including blueberries (Vaccinium myrtillus) [], and black chokeberries (Aronia melanocarpa) [, , , , ], and black mulberries []. Cyanidin 3-Xyloside contributes to the attractive coloration of these fruits and is also investigated for its potential health benefits. Scientific research on Cyanidin 3-Xyloside primarily focuses on its potential antioxidant, anti-inflammatory, and enzyme inhibitory properties, which may have implications for human health.
Mechanism of Action
Antioxidant Activity: Anthocyanins, including Cyanidin 3-Xyloside, are known for their antioxidant properties, which enable them to scavenge free radicals and protect cells from oxidative stress [, ].
Enzyme Inhibition: Research indicates that Cyanidin 3-Xyloside may inhibit certain enzymes, such as α-glucosidase [, , ], which plays a role in carbohydrate digestion and blood sugar regulation.
Physical and Chemical Properties Analysis
Solubility: As an anthocyanin, it is water-soluble, which influences its extraction and potential bioavailability [, , ].
Color: Cyanidin 3-Xyloside contributes to the red, purple, or blue coloration of the fruits in which it is found, depending on the pH [, , ].
Applications
Food Science: Cyanidin 3-Xyloside is studied for its potential as a natural food colorant []. Its stability and color properties are being explored for potential application in food products.
Health and Nutrition: Many studies focus on the potential health benefits of Cyanidin 3-Xyloside and other anthocyanins found in chokeberries, blueberries, and black mulberries. These potential benefits are often attributed to their antioxidant [, , , , ], anti-inflammatory [, ], and enzyme inhibitory properties [, , ].
Analytical Chemistry: Cyanidin 3-Xyloside serves as a target compound in the development and validation of analytical methods for the identification and quantification of anthocyanins in various plant materials [, , , ].
Related Compounds
Cyanidin 3-Galactoside
Compound Description: Cyanidin 3-galactoside is an anthocyanin, a class of pigments responsible for the red, purple, and blue colors of many fruits and vegetables. It exhibits antioxidant, anti-inflammatory, and potential chemoprotective activities. [, , , , , , , , , , , , , , , , , , ]
Relevance: Cyanidin 3-galactoside is structurally similar to Cyanidin 3-Xyloside, differing only in the sugar moiety attached to the cyanidin aglycone. Both compounds are commonly found together in various fruits, including black chokeberries, blackberries, and blueberries. Research suggests that the type of sugar moiety can influence the biological activity of anthocyanins. [, , , , , , , , , , , , , , , , , , ]
Cyanidin 3-Arabinoside
Compound Description: Cyanidin 3-arabinoside is another anthocyanin found in fruits like black chokeberries and saskatoon berries. It exhibits antioxidant and enzyme inhibitory activities, including against α-glucosidase, an enzyme involved in carbohydrate digestion. [, , , , , , , , , , , , , , ]
Relevance: Cyanidin 3-arabinoside shares the same cyanidin aglycone as Cyanidin 3-Xyloside, but with an arabinose sugar attached. This structural difference can potentially lead to variations in their biological activities and bioavailability. [, , , , , , , , , , , , , , ]
Cyanidin 3-Glucoside
Compound Description: This anthocyanin, present in fruits such as blackberries, chokeberries, and saskatoon berries, demonstrates antioxidant properties and the ability to inhibit enzymes like α-amylase and lipase, which are involved in carbohydrate and fat digestion, respectively. [, , , , , , , , , , , , , , ]
Relevance: Cyanidin 3-glucoside is structurally analogous to Cyanidin 3-Xyloside, with a glucose sugar unit attached to the cyanidin backbone. The difference in sugar moiety influences their individual properties and activities. [, , , , , , , , , , , , , , ]
Cyanidin 3-Rutinoside
Compound Description: This anthocyanin is present in various fruits, including blackberries and chokeberries. Its biological activities and potential health benefits are currently under investigation. [, , , ]
Relevance: Cyanidin 3-rutinoside is structurally related to Cyanidin 3-Xyloside, with a rutinose disaccharide (glucose and rhamnose) attached to the cyanidin aglycone. The presence of a disaccharide differentiates its structure and potential properties from the monoglycoside Cyanidin 3-Xyloside. [, , , ]
Peonidin 3-Glucoside
Compound Description: This anthocyanin, found in saskatoon berries, is a methylated metabolite of cyanidin 3-glucoside. []
Relevance: While not directly containing a xylose sugar like Cyanidin 3-Xyloside, peonidin 3-glucoside is relevant as it highlights the metabolic pathways of anthocyanins and the potential for further modification within the body. []
Peonidin 3-Galactoside
Compound Description: Peonidin 3-galactoside, also found in saskatoon berries, is a methylated metabolite of cyanidin 3-galactoside. []
Relevance: Similar to peonidin 3-glucoside, peonidin 3-galactoside demonstrates the potential for metabolic conversion of related anthocyanins, even though it doesn't directly contain xylose like Cyanidin 3-Xyloside. []
Quercetin 3-Galactoside
Compound Description: Quercetin 3-galactoside belongs to the flavonoid class, a broader category encompassing anthocyanins. Found in fruits like saskatoon berries, it possesses antioxidant properties. []
Relevance: While structurally distinct from Cyanidin 3-Xyloside, quercetin 3-galactoside represents a related flavonoid often found alongside anthocyanins in fruits, suggesting shared biosynthetic pathways and potential synergistic effects. []
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